molecular formula C20H21N3O3 B5605845 3-isopropyl-N-[(4-methoxyphenyl)(4-pyridinyl)methyl]-5-isoxazolecarboxamide

3-isopropyl-N-[(4-methoxyphenyl)(4-pyridinyl)methyl]-5-isoxazolecarboxamide

Cat. No. B5605845
M. Wt: 351.4 g/mol
InChI Key: QWNNDDZFBJBMAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "3-isopropyl-N-[(4-methoxyphenyl)(4-pyridinyl)methyl]-5-isoxazolecarboxamide" often involves strategic reactions that allow for the incorporation of functional groups and structural motifs characteristic of isoxazole and pyridine derivatives. For instance, Ruano et al. (2005) describe a method involving domino 1,3-dipolar cycloaddition and elimination processes to create highly functionalized 3-(pyridin-3-yl)isoxazoles, providing a scaffold that could be pertinent to the synthesis of our compound of interest (Ruano, Fajardo, & Martín, 2005).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by the presence of an isoxazole ring, often substituted with various functional groups that can significantly influence the compound's chemical and physical properties. Kumara et al. (2018) performed detailed structural analyses, including X-ray diffraction studies, on similar pyrazole derivatives, revealing intricate details about bond lengths, angles, and overall molecular conformation that could be extrapolated to understand our target compound's structure (Kumara et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving "this compound" or similar compounds can vary widely, depending on the functional groups present. For example, compounds with nitropyridine groups undergo reactions with triethylamine to yield products like imidazo[1,2-a]pyridines and indoles, showcasing the chemical versatility of pyridine and isoxazole derivatives (Khalafy, Setamdideh, & Dilmaghani, 2002).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and thermal stability, are crucial for understanding their behavior in various environments and applications. For instance, the synthesis and characterization of pyrazole derivatives have provided insights into their thermal stability, an essential factor for pharmaceutical applications (Kumara et al., 2018).

Chemical Properties Analysis

Chemical properties, such as reactivity towards specific reagents, stability under various conditions, and the ability to undergo particular chemical transformations, are fundamental aspects that dictate the compound's applications. The study by Galenko et al. (2015) on the synthesis of methyl 4-aminopyrrole-2-carboxylates through relay catalytic cascade reactions illustrates the complex chemical behavior of isoxazole derivatives, highlighting their potential for generating diverse molecular architectures (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).

properties

IUPAC Name

N-[(4-methoxyphenyl)-pyridin-4-ylmethyl]-3-propan-2-yl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-13(2)17-12-18(26-23-17)20(24)22-19(15-8-10-21-11-9-15)14-4-6-16(25-3)7-5-14/h4-13,19H,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNNDDZFBJBMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)C(=O)NC(C2=CC=C(C=C2)OC)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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